molecular formula C10H15NO2 B193588 3,4-Dimethoxyphenethylamine CAS No. 120-20-7

3,4-Dimethoxyphenethylamine

Cat. No.: B193588
CAS No.: 120-20-7
M. Wt: 181.23 g/mol
InChI Key: ANOUKFYBOAKOIR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4-Dimethoxyphenethylamine (DMPEA) is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine , where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it can be inferred that DMPEA’s primary targets are likely to be similar to those of dopamine, which include dopamine receptors D1, D2, D3, D4, D5, and TAAR1 .

Mode of Action

Monoamine oxidase is an enzyme that breaks down monoamines, including dopamine. By inhibiting this enzyme, DMPEA may increase the levels of dopamine in the brain .

Biochemical Pathways

DMPEA is closely related to dopamine, a neuromodulatory molecule that plays several important roles in cells . Dopamine functions as a neurotransmitter, a chemical released by neurons (nerve cells) to send signals to other nerve cells . The brain includes several distinct dopamine pathways, one of which plays a major role in the motivational component of reward-motivated behavior . Therefore, it is possible that DMPEA may affect similar biochemical pathways.

Pharmacokinetics

Dopamine is synthesized in the brain and kidneys , and it is reasonable to speculate that DMPEA may also be synthesized and metabolized in similar locations.

Result of Action

As a monoamine oxidase inhibitor, dmpea may increase the levels of dopamine in the brain , potentially leading to effects similar to those of increased dopamine levels. These can include increased motivation and reward-motivated behavior .

Action Environment

It is known that dmpea occurs naturally along with mescaline in various species of cacti such as san pedro and peruvian torch . This suggests that it may be stable in the harsh environmental conditions where these cacti grow.

Preparation Methods

Synthetic Routes and Reaction Conditions: Homoveratrylamine can be synthesized through several methods. One common route involves the reduction of 3,4-dimethoxyphenylacetonitrile using catalytic hydrogenation . Another method includes the multi-step synthesis starting from vanillin, which involves the formation of 3,4-dimethoxybenzaldehyde, followed by a series of reactions to yield homoveratrylamine .

Industrial Production Methods: Industrial production of homoveratrylamine typically involves the catalytic hydrogenation of 3,4-dimethoxyphenylacetonitrile. This method is favored due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Homoveratrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.

    Substitution: Reagents such as acyl chlorides and anhydrides are used under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

Homoveratrylamine is similar to other phenethylamine derivatives, such as:

Uniqueness: Homoveratrylamine’s unique structure, with methoxy groups at the 3- and 4-positions, distinguishes it from other phenethylamines. This structural feature contributes to its specific chemical reactivity and potential pharmacological properties .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)ethanamine
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InChI

InChI=1S/C10H15NO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3
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InChI Key

ANOUKFYBOAKOIR-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC
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Molecular Formula

C10H15NO2
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DSSTOX Substance ID

DTXSID8059506
Record name Benzeneethanamine, 3,4-dimethoxy-
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Molecular Weight

181.23 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS], Solid
Record name Benzeneethanamine, 3,4-dimethoxy-
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Record name 3,4-Dimethoxyphenylethylamine
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Boiling Point

163 - 165 °C
Record name 3,4-Dimethoxyphenylethylamine
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Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.00261 [mmHg]
Record name Benzeneethanamine, 3,4-dimethoxy-
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CAS No.

120-20-7
Record name 3,4-Dimethoxyphenethylamine
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Synthesis routes and methods I

Procedure details

DE-A-33 38 681 discloses the catalytic hydrogenation of veratryl cyanide with a ten-fold molar excess of methylamine on a nickel catalyst. Homoveratrylamine is obtained as byproduct with more than 3% selectivity and has to be removed by adding benzaldehyde.
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Synthesis routes and methods II

Procedure details

In a 3 L flask, containing an argon atmosphere, fitted with a dropping funnel and condenser, was placed 800 mL of a 1.0 M solution of borane in tetrahydrofuran. To the stirred solution was added a solution of 33.47 grams of 2-(3,4-dimethoxypheny)-nitroethene in 800 ml of tetrahydrofuran, at such a rate (~3 hours) that the temperature of the solution in the flask did not exceed 35° C. The mixture was heated to reflux for 20 hours and then allowed to cool to room temperature. The excess borane was quenched by careful addition of methanol (97 mL). The mixture was concentrated on a rotary evaporator. The residue was diluted with methanol (670 mL) and 2.0N HCl (670 mL). The mixture was heated to reflux for 1 hour. The methanol was removed on a rotary evaporator. The aqueous solution was extracted with diethyl ether (2×800 mL) to remove the neutral impurities. The pH of the aqueous solution was adjusted to 12-- 14 with sodium hydroxide pellets (66.88 g), then extracted with ether (3×800 mL). The organic layers were separately dried over anhydrous sodium sulfate, filtered and concentrated on a rotary evaporator to provide 2.14 grams of neutral by-products and 31.65 grams of crude homoveratrylamine. Purification of the homoveratrylamine by bulb-to-bulb distillation (110° C. @ 0.6 mm Hg) provided 24.78 grams of the desired product, 85.5% yield.
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Synthesis routes and methods III

Procedure details

100 kg. of crystalline 3,4-dimethoxy-benzyl cyanide are hydrogenated in 310 1. of a 80 to 96% aqueous ethanol containing 9 to 12% of ammonia in the presence of 24 kg. of Raney-nickel catalyst pre-treated as described in Example 3 at 48°-60° C under a hydrogen overpressure of 8 to 10 atm. The catalyst is filtered off, the filtrate is evaporated and the residue is subjected to fractionation in vacuo. Thus 95,5 kg. of highly pure 3,4-dimethoxy-beta-phenyl-ethylamine are obtained, purity: nearly 100%. The mono-demethylated beta-phenyl-ethylamine derivative impurity is present at most in traces in such a small amount, which can not be detected by thin layer chromatography.
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Synthesis routes and methods IV

Procedure details

Using the same procedure and workup as described in Example 15, 1,2-dimethoxy-4-(2-nitro-vinyl)-benzene (I-40a: 4 g, 19.13 mmol) in dry THF (66 mL) was reacted with LiBH4 (1.6 g, 76.55 mmol) and chloro trimethyl silane (19.3 mL, 152.6 mmol) at 0° C., The resulting mixture was stirred at room temperature for 72 hours to afford 3.46 g of the product (100% yield).
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100%

Synthesis routes and methods V

Procedure details

In a manner similar to Preparation 2 react 3,4-dimethoxybenzeneacetonitrile with lithium aluminum hydride to obtain the title compound.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenethylamine
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3,4-Dimethoxyphenethylamine
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Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of homoveratrylamine?

A1: Homoveratrylamine has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol.

Q2: Is there any spectroscopic data available for homoveratrylamine?

A2: While the provided research papers do not delve into detailed spectroscopic characterization of homoveratrylamine itself, they often characterize its derivatives using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectrometry. [, , , ]

Q3: What is the significance of homoveratrylamine in organic synthesis?

A3: Homoveratrylamine serves as a versatile building block in organic synthesis, particularly for constructing various heterocyclic compounds, including tetrahydroisoquinolines, which are important structural motifs found in numerous natural products and pharmaceuticals. [, , , , , ]

Q4: How does homoveratrylamine participate in the synthesis of tetrahydroisoquinolines?

A4: Homoveratrylamine undergoes condensation reactions with aldehydes or ketones, followed by cyclization reactions, leading to the formation of tetrahydroisoquinoline derivatives. This synthetic strategy is often referred to as the Pictet-Spengler reaction. [, , , ]

Q5: Can you provide an example of homoveratrylamine being used in the synthesis of a natural product?

A5: Yes, researchers have utilized homoveratrylamine in the total synthesis of lamellarin G trimethyl ether, a marine natural product exhibiting interesting biological activities. []

Q6: The research mentions "ortho-metalated" complexes of homoveratrylamine. What does this mean, and what is their significance?

A6: "Ortho-metalation" refers to the formation of a metal-carbon bond at the ortho position of the aromatic ring in homoveratrylamine, resulting in the formation of cyclometalated complexes. These complexes, particularly those involving palladium, have shown promising catalytic activity in various organic reactions. [, , , , , , , ]

Q7: Can you elaborate on the catalytic applications of ortho-palladated homoveratrylamine complexes?

A7: Ortho-palladated homoveratrylamine complexes have been successfully employed as catalysts in various cross-coupling reactions, including Suzuki, Heck, and Sonogashira reactions. These reactions are valuable tools for constructing carbon-carbon bonds, which are essential for synthesizing complex organic molecules. [, , ]

Q8: The provided research describes the synthesis of enlarged palladacycles from ortho-palladated homoveratrylamine complexes. How does this occur, and what are the implications?

A8: Researchers have demonstrated the insertion of various unsaturated molecules, such as alkynes, alkenes, and even benzyne, into the palladium-carbon bond of ortho-palladated homoveratrylamine complexes. This process leads to the formation of enlarged palladacycles, which can be further functionalized and utilized in the synthesis of various N-heterocycles. [, , , , , ]

Q9: Are there any specific examples of N-heterocycles synthesized using this strategy?

A9: Yes, researchers have successfully synthesized various N-heterocycles, including tetrahydrobenzazocinones, dihydro-3-benzazocinones, 3-benzazepines, and tribenzazecine derivatives, utilizing the sequential insertion of unsaturated molecules into ortho-palladated homoveratrylamine complexes. [, , , ]

Q10: How does the reactivity of these enlarged palladacycles vary with different substrates?

A10: The reactivity of enlarged palladacycles derived from ortho-palladated homoveratrylamine complexes is influenced by the nature of the inserted unsaturated molecule and the reaction conditions. For instance, reactions with carbon monoxide can lead to different products depending on the solvent and the presence of other reagents. [, ]

Q11: Does homoveratrylamine possess any inherent biological activity?

A11: While homoveratrylamine itself may not exhibit significant biological activity, it serves as a key structural motif in various biologically active compounds, including some psychotropic drugs and natural products. [, , ]

Q12: Can you elaborate on the structure-activity relationships of homoveratrylamine derivatives?

A12: Modifications to the homoveratrylamine structure, such as substitutions on the aromatic ring or variations in the side chain, can significantly influence the biological activity and potency of its derivatives. [, ]

Q13: What are some examples of biologically active compounds containing the homoveratrylamine moiety?

A13: Examples include (±)-N-formylnornuciferine, a compound with cardiotonic activity, and certain 1,4-benzoxazine derivatives that exhibit intracellular calcium activity. [, ]

Q14: How does the presence of a homoveratrylamine moiety in 1,4-benzoxazines affect their biological activity?

A14: Studies have shown that 1,4-benzoxazines possessing a homoveratrylamine moiety at the 2-position exhibit enhanced potency in modulating intracellular calcium levels. The chain length and the nature of the amine substituent further influence their activity. []

Q15: Has homoveratrylamine been used in the synthesis of compounds targeting specific receptors or biological targets?

A15: Yes, researchers have synthesized homoveratrylamine derivatives, such as certain pyridazinone compounds, designed to target specific biological targets, demonstrating anti-inflammatory and analgesic properties. []

Q16: Are there any specific examples of homoveratrylamine derivatives being explored as potential therapeutic agents?

A16: While the provided research does not delve into specific therapeutic applications, the synthesis and biological evaluation of various homoveratrylamine derivatives, such as those with anti-inflammatory and analgesic properties, suggest their potential as lead compounds for drug development. []

Q17: The research mentions "aza-analogs" of certain alkaloids. What are aza-analogs, and why are they significant?

A17: Aza-analogs are compounds in which a carbon atom, typically within a ring structure, is replaced with a nitrogen atom. In the context of biologically active alkaloids, creating aza-analogs can alter their pharmacological properties, potentially leading to improved efficacy or reduced toxicity. []

Q18: Can you provide an example of homoveratrylamine being used in the synthesis of an aza-analog?

A18: Researchers have synthesized 2-azaemetine, an aza-analog of the naturally occurring alkaloid emetine, using homoveratrylamine as a starting material. []

Q19: What is the significance of studying the biological activity of these aza-analogs?

A19: Investigating the biological activity of aza-analogs, such as 2-azaemetine, provides insights into the structure-activity relationships of the parent compounds and can lead to the discovery of new therapeutic agents with potentially improved pharmacological profiles. []

Q20: Has computational chemistry been employed in the study of homoveratrylamine and its derivatives?

A20: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been utilized to study the reactivity of homoveratrylamine-derived palladacycles and to investigate the mechanisms of their reactions. [, ]

Q21: Can you provide an example of DFT calculations being used to explain the reactivity of homoveratrylamine derivatives?

A21: DFT calculations were used to elucidate the mechanism of a unique isomerization process observed in the reaction of eight-membered palladacycles, derived from homoveratrylamine, with carbon monoxide. These calculations helped rationalize the observed conversion of a fumarate to a maleate derivative. []

Q22: What other computational methods could be employed to further study homoveratrylamine and its derivatives?

A22: Besides DFT, other computational techniques such as molecular dynamics simulations, molecular docking studies, and quantitative structure-activity relationship (QSAR) modeling could be employed to investigate the conformational properties, interactions with biological targets, and predict the activities of novel homoveratrylamine derivatives. []

Q23: The research mentions using homoveratrylamine in supramolecular chemistry. Can you explain this aspect?

A23: Homoveratrylamine, due to its primary amine group, can participate in hydrogen bonding interactions. This property has been exploited in supramolecular chemistry to design and synthesize self-assembled structures, such as hetero-double-stranded helices, using homoveratrylammonium cations and suitable anionic counterparts. []

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